molecular formula C18H13BrClN3OS B2461910 4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392253-48-4

4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2461910
CAS No.: 392253-48-4
M. Wt: 434.74
InChI Key: NWRWPIINTOACTH-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a 4-bromobenzamide moiety at position 2. This structure combines aromatic, electron-withdrawing (Br, Cl), and hydrogen-bonding (amide) groups, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3OS/c19-12-3-1-11(2-4-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRWPIINTOACTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromine Atom: Bromination of the thienopyrazole core is achieved using brominating agents such as bromine or N-bromosuccinimide.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the para position of the benzamide moiety serves as a primary reactive site for nucleophilic substitution. This reaction is critical for generating derivatives with modified electronic or steric properties:

Reaction TypeReagents/ConditionsProductsReferences
Azide SubstitutionNaN₃ in DMF, 80°C, 12 hr4-azido-N-[2-(4-chlorophenyl)-thieno...]
Thiol SubstitutionThiourea/EtOH, KOH reflux4-mercapto-N-[2-(4-chlorophenyl)-thieno...]
Amine SubstitutionPiperidine/DCM, RT, 6 hr4-(piperidin-1-yl)-N-[2-(4-chlorophenyl)...]

Key Observations :

  • Substitution efficiency depends on solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

  • Steric hindrance from the thieno[3,4-c]pyrazole ring slows substitution at the bromine site compared to simpler aryl bromides.

Functional Group Transformations in the Thieno[3,4-c]Pyrazole Core

The fused thienopyrazole system participates in regioselective modifications:

a) Electrophilic Aromatic Substitution

Limited reactivity due to electron-withdrawing effects of the chlorophenyl and benzamide groups. Nitration trials using HNO₃/H₂SO₄ at 0°C yielded trace amounts of mono-nitro derivatives (<5% yield).

b) Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C, EtOH, 50°C) reduces the C-Br bond to C-H, producing N-[2-(4-chlorophenyl)-thieno[3,4-c]pyrazol-3-yl]benzamide in 78% yield . This pathway is critical for generating debrominated analogs for structure-activity relationship studies.

Amide Group Reactivity

The benzamide carbonyl exhibits moderate electrophilicity:

ReactionConditionsOutcome
Hydrolysis6M HCl, reflux, 24 hr85% conversion to carboxylic acid
ReductionLiAlH₄, THF, 0°C to RT62% yield of secondary amine derivative

Mechanistic Insight :
Hydrolysis follows a classic acid-catalyzed nucleophilic acyl substitution pathway, while reduction proceeds via a tetrahedral intermediate stabilized by the adjacent thienopyrazole ring .

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed couplings:

Coupling TypeCatalytic SystemProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives for OLED research
SonogashiraPd/CuI, Et₃N, THFAlkynylated analogs with enhanced fluorescence

Optimized Conditions :

  • Suzuki couplings achieve 91% yield with electron-deficient aryl boronic acids .

  • Sonogashira reactions require strict oxygen exclusion to prevent alkyne polymerization.

Stability Under Physiological Conditions

In vitro studies (PBS buffer, pH 7.4, 37°C) show:

  • Hydrolytic Stability : <5% degradation over 72 hr

  • Oxidative Stability : 12% decomposition with H₂O₂ (1 mM)

  • Photostability : t₁/₂ = 48 hr under UV-Vis light (300–800 nm)

Computational Reactivity Predictions

DFT calculations (B3LYP/6-311+G**) reveal:

  • Bromine substitution has ΔG‡ = 28.5 kcal/mol (S_NAr mechanism)

  • Amide carbonyl exhibits electrophilicity index ω = 1.45 eV, comparable to activated esters

This compound’s versatile reactivity profile positions it as a valuable scaffold in drug discovery (e.g., kinase inhibitors ) and materials science (e.g., photoactive polymers). Future research directions include exploring enantioselective substitutions and photocatalytic functionalizations.

Scientific Research Applications

Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit a variety of biological activities:

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. Studies have shown that certain derivatives of thieno[3,4-c]pyrazole are effective against Gram-positive and Gram-negative bacteria. For instance:

  • Study Example : A derivative was tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations comparable to established antibiotics.

Anti-inflammatory Effects

Thieno[3,4-c]pyrazole derivatives have been reported to inhibit key enzymes involved in the inflammatory response such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.

  • Study Example : In a model of acute inflammation, administration of a thieno[3,4-c]pyrazole derivative resulted in significant reductions in inflammatory markers compared to control groups.

Anticancer Activity

Some studies indicate that compounds containing the thieno[3,4-c]pyrazole scaffold can induce apoptosis in cancer cells through various mechanisms including modulation of signaling pathways.

  • Mechanisms of Action :
    • Enzyme Inhibition : Inhibition of COX and LOX reduces pro-inflammatory mediators.
    • Cell Cycle Arrest : Interference with cell cycle progression leads to reduced proliferation.
    • Reactive Oxygen Species Modulation : Influences oxidative stress pathways contributing to anticancer effects.
Activity TypeDescriptionReference Source
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
Anti-inflammatoryReduces inflammatory markers in acute inflammation models
AnticancerInduces apoptosis through various signaling pathway modulations

Case Study 1: Antimicrobial Efficacy

A research study evaluated the antimicrobial efficacy of various thieno[3,4-c]pyrazole derivatives. Results indicated that certain derivatives exhibited MICs comparable to established antibiotics, highlighting their potential as therapeutic agents against bacterial infections.

Case Study 2: Anti-inflammatory Potential

In an experimental model assessing the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives, significant reductions in pro-inflammatory cytokines were observed. This suggests their potential utility in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound 17 (from ):

  • Structure : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide.
  • Key Differences: Replaces the thieno[3,4-c]pyrazole core with a pyrazoline-indole system and substitutes benzamide with benzenesulfonamide.
  • Properties :
    • Melting Point : 129–130°C (lower than bromophenyl analog, Compound 16: 200–201°C), likely due to reduced symmetry and weaker crystal packing.
    • Spectral Data : IR shows NH/NH2 stretching at 3385 cm⁻¹ and C=O at 1670 cm⁻¹, consistent with sulfonamide and ketone groups.
    • Yield : 82.4%, indicating efficient synthesis despite structural complexity .

Compound 4MNB (from ):

  • Structure : 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide.
  • Key Differences: Lacks the thienopyrazole ring but shares the 4-bromobenzamide group. Introduces methoxy and nitro substituents on the phenyl ring.
  • Electronic Effects: Nitro and methoxy groups modulate electron density, impacting reactivity in substitution reactions .
Analogues with Modified Heterocyclic Cores

Compound from :

  • Structure: 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide.
  • Key Differences : Substitutes 4-chlorophenyl with 4-methylphenyl and introduces a 5-oxo group.
  • Properties: Lipophilicity: Methyl group increases hydrophobicity compared to chloro-substituted analogs. Synthetic Accessibility: Multiple synonyms (e.g., AKOS024584019) indicate commercial availability, suggesting robust synthetic protocols .

Compound from :

  • Structure : 3,6-Bis(4-chlorophenyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione.
  • Key Differences: Replaces thieno[3,4-c]pyrazole with a pyrrolopyrrole dione core.
  • Properties: Planarity: Extended conjugation enhances UV-Vis absorption, relevant for optoelectronic applications. Thermal Stability: Rigid structure likely results in higher melting points than thienopyrazole derivatives .
Functional Group Comparisons
Property Target Compound Compound 17 4MNB Compound
Core Structure Thieno[3,4-c]pyrazole Pyrazoline-indole Benzamide Thieno[3,4-c]pyrazole
Aromatic Substituent 4-Chlorophenyl 4-Chlorophenyl 4-Methoxy-2-nitrophenyl 4-Methylphenyl
Functional Group Benzamide Benzenesulfonamide Benzamide Benzamide
Melting Point (°C) Not reported 129–130 Not reported Not reported
IR C=O Stretch (cm⁻¹) ~1650 (predicted) 1670 ~1680 (nitro effect) ~1650 (predicted)
Synthetic Yield Not reported 82.4% Not reported High (synonyms imply scale-up)
Impact of Substituents on Reactivity and Bioactivity
  • Electron-Withdrawing Groups (Br, Cl) : Enhance electrophilicity, facilitating nucleophilic aromatic substitution. Bromine’s larger size may sterically hinder reactions compared to chlorine .
  • Hydrogen-Bonding Motifs : Benzamide’s NH and carbonyl groups improve solubility and protein-binding capacity compared to sulfonamides (e.g., Compound 17) .
  • Heterocyclic Rigidity: Thienopyrazole cores offer planar geometry for π-π stacking, whereas pyrrolopyrrole diones () prioritize conjugation for electronic applications .

Biological Activity

4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14BrClN4S
  • Molecular Weight : 396.73 g/mol
  • CAS Number : 946354-16-1

Biological Activity Overview

The biological activities of this compound have been investigated through various studies. Key findings include:

Antimicrobial Activity

Research has indicated that thienopyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : Compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

The anticancer potential of thienopyrazole derivatives has also been highlighted:

  • In Vitro Studies : Compounds were tested against various cancer cell lines including MCF7 (breast cancer) and showed promising results. The most active derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
  • Mechanism : Molecular docking studies suggest that these compounds may interact with specific proteins involved in cancer cell proliferation and survival, such as BRAF(V600E) and EGFR .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, some studies have reported anti-inflammatory effects:

  • Experimental Results : Certain derivatives were shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This suggests a potential use in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of thienopyrazole derivatives against a panel of pathogens. Results indicated that modifications at the benzamide moiety significantly enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli.
  • Anticancer Screening :
    • In a study involving MCF7 cells, several thienopyrazole derivatives were screened for cytotoxicity using the Sulforhodamine B assay. The results showed that certain compounds led to a reduction in cell viability by over 70% at concentrations below 10 µM.
  • Inflammation Model :
    • In vivo studies using animal models demonstrated that thienopyrazole derivatives could reduce paw edema in rats induced by carrageenan injection, supporting their potential as anti-inflammatory agents.

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